2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[4-(Difluoromethoxy)benzoyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound with a molecular formula of C16H15F2N3O3S This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzoyl and hydrazinecarbothioamide framework
Preparation Methods
The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzoyl chloride with N-(4-methoxyphenyl)hydrazinecarbothioamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[4-(Difluoromethoxy)benzoyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but docking studies suggest its potential to bind to key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar compounds include:
2-[4-(Difluoromethoxy)-3-methoxybenzoyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide: This compound has an additional methoxy group, which may alter its reactivity and biological activity.
2-[4-(Difluoromethoxy)benzoyl]-N-ethylhydrazinecarbothioamide: The presence of an ethyl group instead of a methoxy group can significantly change its chemical properties.
2-(4-Methoxybenzoyl)benzoic acid: This compound lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C16H15F2N3O3S |
---|---|
Molecular Weight |
367.4g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)benzoyl]amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H15F2N3O3S/c1-23-12-8-4-11(5-9-12)19-16(25)21-20-14(22)10-2-6-13(7-3-10)24-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,25) |
InChI Key |
BIRGXFLIPXFBOX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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